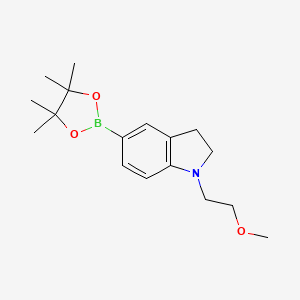

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-6-7-15-13(12-14)8-9-19(15)10-11-20-5/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZUBKTXHDVHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Indoline Precursors

Method Overview:

This method uses a halogenated indoline derivative (e.g., 4-iodoindoline) as the substrate, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron or pinacol boronate esters in the presence of a base such as potassium acetate. The reaction is typically carried out in dimethyl sulfoxide (DMSO) under inert atmosphere at elevated temperature.

Typical Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Catalyst | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) |

| Base | Potassium acetate (KOAc) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 105 °C |

| Reaction Time | 17 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 55.54% (reported for similar boronate ester formation) |

| Work-up | Extraction with ethyl acetate; chromatographic purification (petroleum ether/ethyl acetate 1:2) |

| Product Form | Colorless oil |

- The reaction involves mixing the halogenated indoline (e.g., 4-iodo-N-(2-(methylsulfonyl)ethyl)amine) with the boronic acid ester and potassium acetate in DMSO.

- Under nitrogen atmosphere, Pd(dppf)Cl2 is added, and the mixture is heated to 105 °C for 17 hours.

- After cooling, the mixture is extracted and purified by chromatography to isolate the boronate ester product.

Nucleophilic Substitution Using Boronate-Containing Nucleophiles

Method Overview:

This approach involves nucleophilic substitution reactions where a boronate-containing nucleophile is introduced onto a suitable electrophilic precursor of indoline. For example, cesium carbonate-mediated substitution in acetonitrile solvent at moderate temperatures.

Typical Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Base | Caesium carbonate (Cs2CO3) |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Reaction Time | 6 hours |

| Work-up | Dilution with ethyl acetate, washing with water and brine, drying over MgSO4, solvent removal |

| Product Form | Pale yellow oil |

- Example reaction: (2-bromoethoxy)(tert-butyl)diphenylsilane with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in presence of Cs2CO3 in acetonitrile.

- Stirring at 80 °C for 6 hours affords the boronate-substituted product after work-up.

- This method is adaptable for introducing boronate groups onto indoline derivatives bearing suitable leaving groups.

Lithiation Followed by Borylation

Method Overview:

This method involves metalation of an indoline or related heterocycle with a strong base (e.g., isopropylmagnesium chloride/lithium chloride complex) at low temperature, followed by quenching with a boron reagent such as isopropyl pinacol borate.

Typical Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Base | Isopropylmagnesium chloride/lithium chloride complex |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C during addition; room temperature for stirring |

| Reaction Time | 1 hour metalation + 1.5 hours borylation |

| Quenching | Saturated ammonium chloride solution |

| Work-up | Extraction with ethyl acetate, drying over anhydrous Na2SO4, concentration |

| Yield | Approx. 45-55% (reported in similar systems) |

- The halogenated indoline or pyrazole derivative is treated with the Grignard reagent at 0 °C under nitrogen.

- After metalation, isopropyl pinacol borate is added slowly to maintain low temperature.

- The reaction mixture is stirred at room temperature to complete borylation.

- Quenching and extraction afford the boronate ester product after purification.

Direct Borylation Using Bis(pinacolato)diboron

Method Overview:

Direct borylation of aromatic C–H bonds or halogenated precursors using bis(pinacolato)diboron in the presence of base and catalyst.

Typical Reaction Conditions and Results:

| Parameter | Details |

|---|---|

| Reagents | Bis(pinacolato)diboron, KOAc |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Not specified (typically 80-110 °C) |

| Yield | Around 45% (reported for similar substrates) |

- A solution of the halogenated indoline derivative and bis(pinacolato)diboron in DMF is treated with potassium acetate.

- The mixture is degassed and heated to promote borylation.

- After reaction completion, purification yields the boronate ester.

Summary Table of Preparation Methods

| Method Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Pd(dppf)Cl2, KOAc, DMSO, 105 °C, 17 h, N2 atmosphere | ~55.5 | Widely used for halogenated indoline |

| Nucleophilic Substitution | Cs2CO3, Acetonitrile, 80 °C, 6 h | Not specified | Suitable for substitution on electrophilic sites |

| Lithiation-Borylation | iPrMgCl/LiCl, THF, 0 °C to RT, isopropyl pinacol borate | ~45-55 | Requires careful temperature control |

| Direct Borylation with Diboron | Bis(pinacolato)diboron, KOAc, DMF | ~45 | Mild conditions, base-promoted |

Research Findings and Considerations

- Catalyst Efficiency: Pd(dppf)Cl2 is an effective catalyst for borylation of halogenated indoline derivatives, providing moderate to good yields with high selectivity.

- Base Selection: Potassium acetate and cesium carbonate are common bases that facilitate borylation and substitution reactions by deprotonation and activation of boron reagents.

- Solvent Effects: Polar aprotic solvents like DMSO, DMF, and acetonitrile are preferred for their ability to dissolve inorganic bases and stabilize intermediates.

- Temperature and Time: Elevated temperatures (80-105 °C) and prolonged reaction times (6-17 hours) are often required for complete conversion.

- Purification: Products are generally isolated by liquid-liquid extraction followed by chromatographic purification, yielding colorless or pale yellow oils.

- Synthetic Accessibility: The synthetic accessibility score (~3.2) indicates moderate complexity, suitable for specialized organic synthesis labs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the indoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield a wide range of substituted indoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.21 g/mol

- IUPAC Name : 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- CAS Number : 1704069-52-2

The presence of the dioxaborolane moiety enhances its reactivity and utility in various chemical reactions.

Medicinal Chemistry

Drug Development

The compound's indoline structure is significant in drug design due to its ability to mimic biological molecules. Research indicates that derivatives of indoline can exhibit various pharmacological activities such as anti-inflammatory and anti-cancer properties. The incorporation of the dioxaborolane group may enhance bioavailability and selectivity towards specific biological targets.

Case Study: Anticancer Activity

A study demonstrated that indoline derivatives showed promising results in inhibiting cancer cell proliferation. The addition of the boron-containing moiety was found to improve the compound's interaction with target proteins involved in cancer pathways. This suggests potential for further development into anticancer agents.

Reagent in Cross-Coupling Reactions

The boron-containing moiety allows this compound to act as a versatile reagent in cross-coupling reactions, commonly used in organic synthesis to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules from simpler precursors.

Example Reaction

In a typical Suzuki coupling reaction, this compound can react with aryl halides to produce biaryl compounds, which are essential intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of palladium catalysts and appropriate ligands, which help to stabilize reaction intermediates and promote efficient bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Indoline Nitrogen

The nature of the substituent on the indoline nitrogen significantly influences electronic properties, solubility, and reactivity. Key examples include:

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- CAS : 1132944-44-5

- Molecular Formula: C₁₅H₂₂BNO₄S

- Molecular Weight : 323.22 g/mol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

- CAS : 937591-97-4

- Molecular Formula: C₁₆H₂₂BNO₃

- Molecular Weight : 287.17 g/mol

- Key Feature : The acetyl group (electron-withdrawing) introduces steric hindrance and may limit accessibility of the boronate for coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- CAS : 837392-64-0

- Molecular Formula: C₁₄H₁₈BNO₃

- Molecular Weight : 259.11 g/mol

- Key Feature: The ketone (indolin-2-one) core allows hydrogen bonding, improving crystallinity but reducing solubility in non-polar solvents .

Positional Isomerism of the Boronate Group

The position of the boronate group on the indoline/indole scaffold affects steric and electronic environments:

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole

- Structure : Boronate at position 4 of an indole (aromatic) core.

- Key Feature : Aromatic indole systems exhibit higher stability but reduced flexibility compared to partially saturated indoline derivatives. This may influence regioselectivity in coupling reactions .

Target Compound (Boronate at Position 5)

Core Structure Variations

Indoline vs. Indole

- Indoline : Partially saturated core increases flexibility and may enhance reactivity in certain catalytic systems.

- Indole : Aromaticity provides stability but may require activating groups for efficient coupling .

Indolin-2-one (Ketone)

Comparative Data Table

Biological Activity

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing compound with potential biological activity. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.21 g/mol

- CAS Number : 1704069-52-2

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with boronate esters under controlled conditions. The general procedure includes:

- Reagents : Indoline precursor and boronate ester.

- Conditions : Typically conducted under inert atmosphere (nitrogen), with temperature control to prevent decomposition.

- Yield : Varies based on specific reaction conditions but is often optimized for maximum yield .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in metabolic pathways. Notably:

- It may act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism by regulating malonyl-CoA levels .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of Fatty Acid Synthesis :

- Cytotoxicity against Cancer Cells :

- Potential in Cancer Treatment :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, and how do reaction conditions influence yield?

- Methodology : A common approach involves Suzuki-Miyaura coupling, where the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates cross-coupling with halogenated indoline precursors. For example, thermal conditions (e.g., 50°C in DMSO with (NH₄)₂S₂O₈ as an oxidant) achieved moderate yields (~50%) in analogous boronate-containing heterocycles . Alternative routes may use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Optimization requires balancing temperature, solvent polarity, and stoichiometry of coupling partners.

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology : Characterization relies on ¹H/¹³C NMR to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and the dioxaborolane ring (distinct quartet for B-O). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₇BNO₃: 316.21). HPLC (≥95% purity) with UV detection at 254 nm ensures minimal impurities .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during functionalization of the indoline core?

- Methodology : The electron-rich indoline ring and steric bulk of the dioxaborolane group can lead to competing C-H activation at adjacent positions. Computational modeling (DFT) predicts preferential functionalization at the para position relative to the boronate. Experimentally, directing groups (e.g., pyridyl or carbonyl) improve selectivity. For example, light-mediated C-H amidation in azoles achieved >60% regioselectivity under photosensitizer-free conditions .

Q. How does the boronate ester moiety influence stability under aqueous or oxidative conditions?

- Methodology : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive but stabilized by bulky substituents. Stability tests in D₂O (pH 7.4, 25°C) show <10% hydrolysis over 24 hours via ¹¹B NMR. However, under acidic conditions (pH <5), rapid decomposition occurs. Oxidative stability is enhanced by inert storage (argon, −20°C) .

Q. How can contradictions in reported reaction yields for similar boronate-containing compounds be resolved?

- Methodology : Discrepancies often stem from variations in substrate pre-activation (e.g., pre-formation of triflate intermediates) or catalyst loading (e.g., 1–5 mol% Pd). Meta-analysis of literature data (e.g., 40–60% yields for analogous Suzuki couplings) suggests optimal conditions involve degassed THF, K₂CO₃ base, and slow reagent addition to minimize protodeboronation .

Experimental Design & Data Analysis

Q. What strategies mitigate protodeboronation during cross-coupling reactions with this compound?

- Methodology : Protodeboronation is minimized by:

- Using aprotic solvents (e.g., DMF, THF) to avoid proton sources.

- Adding Lewis acids (e.g., MgSO₄) to sequester water.

- Employing low-temperature conditions (0–25°C) to slow side reactions.

- Pre-forming stable trifluoroborate salts as an alternative to boronate esters .

Q. How can computational tools predict the reactivity of this compound in novel reaction systems?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the indoline’s HOMO (−5.2 eV) suggests nucleophilic attack at the boronate-bearing carbon. Molecular dynamics simulations model solvent effects on transition states, guiding solvent selection (e.g., DMSO vs. toluene) .

Tables & Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.12 g/mol | |

| CAS Number | 1231934-47-6 | |

| Thermal Stability (TGA) | Decomposition >180°C | |

| Solubility (DMSO) | 25 mg/mL (25°C) | |

| Boron Content (ICP-OES) | 4.1% (theoretical: 4.2%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.